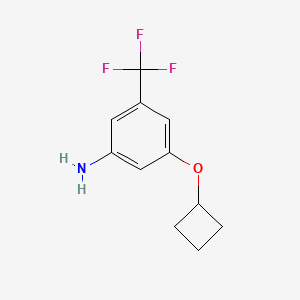
3-Cyclobutoxy-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3NO. It is characterized by the presence of a cyclobutoxy group and a trifluoromethyl group attached to an aniline ring.
Méthodes De Préparation
The synthesis of 3-Cyclobutoxy-5-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of 3,5-difluorotoluene to produce 3,5-difluoronitrobenzene. This intermediate is then subjected to reduction reactions to yield 3,5-difluoroaniline.
Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may involve the use of catalysts and specific reaction conditions to enhance the efficiency of each step .
Analyse Des Réactions Chimiques
3-Cyclobutoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like alkoxides . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Cyclobutoxy-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers
Mécanisme D'action
The mechanism of action of 3-Cyclobutoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The cyclobutoxy group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Cyclobutoxy-5-(trifluoromethyl)aniline include:
3,5-Bis(trifluoromethyl)aniline: This compound lacks the cyclobutoxy group but shares the trifluoromethyl groups, making it less bulky and potentially less specific in its interactions.
3-Trifluoromethyl aniline derivatives: These compounds have variations in the substituents on the aniline ring, affecting their chemical properties and applications.
The uniqueness of this compound lies in its combination of the cyclobutoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12F3NO |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
3-cyclobutyloxy-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)7-4-8(15)6-10(5-7)16-9-2-1-3-9/h4-6,9H,1-3,15H2 |
Clé InChI |
NAGUZKFUHGKRDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=CC(=CC(=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


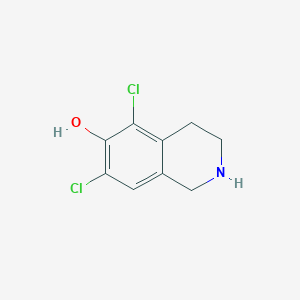
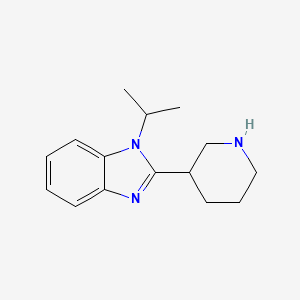
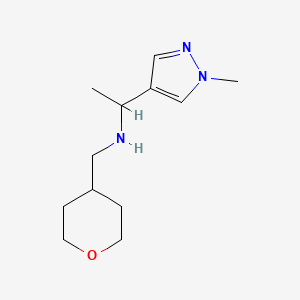
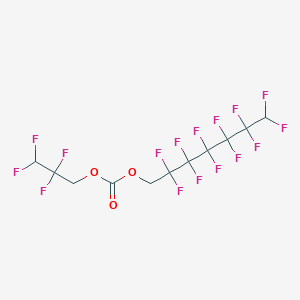
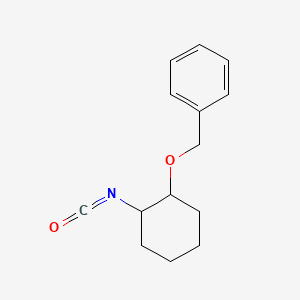

![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)

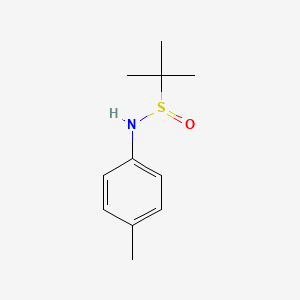
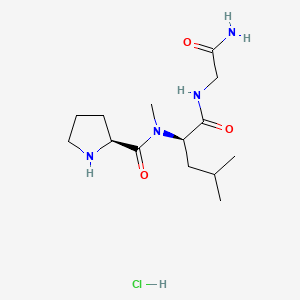

![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)
